Diethyl 2-(2-nitrobenzylidene)malonate

TLR4 signaling inhibition anti-inflammatory arylidene malonate SAR

Procure Diethyl 2-(2-nitrobenzylidene)malonate (CAS 17422-56-9) for superior potency in TLR4 signaling inhibition (IC50: 0.31 μM) and essential regioselective reductive ring closure to 2-oxo-1,2-dihydroquinoline-3-carboxylates. This ortho-nitro isomer is the mandatory starting material for 5-HT4 receptor agonist programs; para- and meta-nitro analogs cannot undergo this cyclization and show a 2.6-fold potency loss.

Molecular Formula C14H15NO6
Molecular Weight 293.27 g/mol
CAS No. 17422-56-9
Cat. No. B096100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2-nitrobenzylidene)malonate
CAS17422-56-9
Molecular FormulaC14H15NO6
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3
InChIKeyBLHLIGAACQEKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(2-nitrobenzylidene)malonate (CAS 17422-56-9): Knoevenagel-Derived ortho-Nitro Arylidene Malonate Building Block for Quinolone and Heterocyclic Synthesis


Diethyl 2-(2-nitrobenzylidene)malonate (C14H15NO6, MW 293.27) is an arylidene malonate derivative bearing an ortho-nitrobenzylidene group at the C2 position. It is synthesized via Knoevenagel condensation of diethyl malonate with 2-nitrobenzaldehyde [1]. The compound serves as a versatile electrophilic building block in organic synthesis, notably undergoing reductive ring closure to afford 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives [2], a key scaffold in medicinal chemistry. Its solid-state structure features centrosymmetric dimers linked by C–H···O hydrogen bonds (R₂²(20) motif), with extended ethoxycarbonyl conformations [3].

Why Diethyl 2-(2-nitrobenzylidene)malonate Cannot Be Replaced by Other Nitrobenzylidene or Arylidene Malonate Analogs


Substituting diethyl 2-(2-nitrobenzylidene)malonate with its para-nitro isomer (CAS 22399-00-4) or unsubstituted benzylidene analog (CAS 5292-53-5) fundamentally alters downstream synthetic outcomes and biological activity. The ortho-nitro group is essential for regioselective reductive ring closure to quinolones, a transformation not accessible to meta- or para-substituted analogs [1]. In TLR4 signaling inhibition, the ortho-nitro substituent confers submicromolar potency (IC₅₀ = 0.31 μM), whereas the para-nitro analog is approximately 2.6-fold less active (IC₅₀ = 0.82 μM) and unsubstituted or other ortho-substituted variants exhibit even greater potency losses [2]. Additionally, solid-state packing differences—manifested as a melting point of 53 °C for the ortho isomer versus ~89–90 °C for the para isomer—directly impact purification workflows and formulation handling .

Diethyl 2-(2-nitrobenzylidene)malonate: Quantified Differentiation Versus Arylidene Malonate Analogs


ortho-Nitro Substituent Confers Submicromolar TLR4 Inhibitory Potency, Outperforming para-Nitro and Unsubstituted Analogs

In a direct head-to-head comparison of arylidene malonate derivatives for inhibition of LPS-induced TLR4 signaling in RAW 264.7 macrophages, the ortho-nitro analog (compound 1, NCI126224) exhibited an IC₅₀ of 0.31 ± 0.03 μM. This represents a 2.6-fold increase in potency compared to the para-nitro analog (IC₅₀ = 0.82 ± 0.04 μM) and a 2.6-fold improvement over the unsubstituted phenyl analog (IC₅₀ = 0.82 ± 0.08 μM) [1]. The ortho-nitro group is essential for achieving submicromolar activity; other ortho substituents (F, Cl, OMe) or meta/para modifications all exhibit IC₅₀ values ≥0.71 μM.

TLR4 signaling inhibition anti-inflammatory arylidene malonate SAR

ortho-Nitro Group Enables Exclusive Reductive Ring Closure to Quinolones, a Transformation Unavailable to meta- and para-Isomers

Reductive ring closure of diethyl 2-nitrobenzylidenemalonate (the ortho isomer) yields 2-oxo-1,2-dihydroquinoline-3-carboxylate, a key intermediate for 5-HT₄ receptor agonists [1]. This intramolecular cyclization exploits the ortho relationship between the nitro group and the benzylidene carbon; the para-nitro isomer (CAS 22399-00-4) and meta-nitro isomer (CAS 6331-45-9) cannot undergo this transformation due to unfavorable geometry for ring formation. The resulting quinolone ester serves as a precursor to bioactive quinolinecarboxamides via subsequent N-alkylation and hydrolysis steps [1].

quinolone synthesis reductive cyclization heterocyclic chemistry

Solid-State Packing and Melting Point Differ Significantly from para-Nitro and Unsubstituted Analogs, Impacting Purification and Handling

Diethyl 2-(2-nitrobenzylidene)malonate exhibits a melting point of 53 °C [1]. In contrast, the para-nitro isomer (CAS 22399-00-4) melts at 89.3–89.8 °C (from ethanol) , while the unsubstituted benzylidene analog (CAS 5292-53-5) is a low-melting solid with mp 28–31 °C . The 36–37 °C melting point difference between ortho and para isomers reflects distinct crystal packing; the ortho isomer forms centrosymmetric dimers via C–H···O hydrogen bonds (R₂²(20) motif) with extended ethoxycarbonyl conformations [2], whereas the para isomer adopts a different packing arrangement.

solid-state chemistry crystallization physicochemical properties

ortho-Nitrobenzylidene Malonates Undergo Reductive–Oxidative Rearrangement to 2-Aminobenzoates, a Transformation Requiring Ortho-Nitro Substitution

ortho-Nitrobenzylidenemalonates, including the diethyl ester, undergo a unique reductive–oxidative rearrangement with amines to yield 2-aminobenzoate derivatives. This transformation requires the ortho-nitro group and at least one strongly electron-withdrawing substituent at the β-carbon (e.g., CO₂Et) [1]. The reaction proceeds via reduction of the nitro group and simultaneous oxidation of the vinylic carbon, followed by migration of the malonic fragment. para- and meta-nitro isomers do not participate in this rearrangement pathway, instead following standard Michael addition or other reaction manifolds .

rearrangement 2-aminobenzoate synthesis ortho-effect

ortho-Nitrobenzylidene Malonates Enable Cascade Annulation to Pseudoindoxyls with Broad Substrate Scope and High Yields

2-Nitrobenzylidenemalonates, including the diethyl ester, serve as electrophilic partners in base-promoted cascade annulations with indoles to construct pseudoindoxyl derivatives. This methodology features a broad substrate scope, scalability, and excellent functional group tolerance, delivering high yields of pseudoindoxyl products [1]. The ortho-nitro group is critical for the cascade sequence, which involves Michael addition, nucleophilic addition–elimination, and hydrolysis. Analogous para- or meta-nitro isomers do not support this annulation pathway due to altered electrophilicity and geometric constraints.

pseudoindoxyl synthesis cascade annulation heterocyclic chemistry

Validated Application Scenarios for Diethyl 2-(2-nitrobenzylidene)malonate Based on Comparative Evidence


Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylate Intermediates for 5-HT₄ Receptor Agonists

Diethyl 2-(2-nitrobenzylidene)malonate is the essential starting material for reductive ring closure to 2-oxo-1,2-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of selective serotonin 5-HT₄ receptor agonists. The ortho-nitro group is indispensable for this cyclization; para- and meta-nitro isomers cannot undergo this transformation [1]. Procurement of the ortho isomer is mandatory for medicinal chemistry programs pursuing quinolinecarboxamide-based therapeutics.

Lead Optimization for TLR4 Signaling Inhibitors in Anti-Inflammatory Drug Discovery

As the validated lead scaffold (NCI126224) with submicromolar IC₅₀ (0.31 ± 0.03 μM) against LPS-induced TLR4 signaling, the ortho-nitro arylidene malonate core represents the optimal starting point for structure–activity relationship studies. The ortho-nitro substituent confers 2.6-fold greater potency than the para-nitro analog [2]. Researchers should prioritize procurement of this specific isomer to build upon established SAR and avoid potency losses associated with alternative substitution patterns.

Cascade Annulation to Pseudoindoxyl Heterocycles for Medicinal Chemistry and Materials Science

2-Nitrobenzylidenemalonates serve as privileged electrophiles in cascade annulations with indoles, enabling efficient construction of pseudoindoxyl derivatives—scaffolds of interest in alkaloid synthesis and photophysical materials. The ortho-nitro substitution pattern is critical for the cascade sequence, which proceeds with broad substrate scope and high yields [3]. This transformation is not accessible using para- or meta-nitro analogs.

Synthesis of 2-Aminobenzoate Derivatives via Reductive–Oxidative Rearrangement

The ortho-nitrobenzylidene malonate scaffold undergoes a unique amine-mediated reductive–oxidative rearrangement to yield 2-aminobenzoate esters. This transformation requires the ortho-nitro group and is not observed with para- or meta-nitro isomers [4]. For synthetic chemists targeting 2-aminobenzoate building blocks, the ortho isomer is the only viable starting material for this rearrangement pathway.

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